

Chemical structure and stereochemistry of fucoxanthinol

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Compound of Interest

Compound Name: *Fucoxanthinol*

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An In-depth Technical Guide on the Chemical Structure and Stereochemistry of **Fucoxanthinol**

Introduction

Fucoxanthinol is a marine carotenoid and a primary metabolite of fucoxanthin, a pigment abundant in brown seaweeds and diatoms.[1] Following oral ingestion, fucoxanthin is hydrolyzed by digestive enzymes in the gastrointestinal tract to form **fucoxanthinol**, which is then absorbed.[2][3] This biotransformation is significant as **fucoxanthinol** often exhibits more potent biological activities than its precursor, including anti-inflammatory, antioxidant, and anti-cancer effects.[4][5] This guide provides a detailed examination of the chemical structure and stereochemistry of **fucoxanthinol**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

Fucoxanthinol is a complex xanthophyll characterized by a long polyene chain, several oxygen-containing functional groups, and multiple chiral centers. Its unique architecture is fundamental to its chemical properties and biological functions.

Key Structural Features:

- **Polyene Backbone:** A long chain of conjugated double bonds that is responsible for its color and antioxidant properties.

- **Allenic Bond:** A distinctive and relatively rare C=C=C functional group which contributes to its chemical reactivity.^[6]
- **5,6-Monoepoxide Ring:** A three-membered ring containing an oxygen atom, which is a key reactive site.^{[5][6]}
- **Hydroxyl Groups (-OH):** Multiple hydroxyl groups are present, contributing to its polarity and ability to form hydrogen bonds.
- **Carbonyl Group (C=O):** A conjugated ketone group is part of the polyene chain.^[6]

The molecular structure of **fucoxanthinol** contains an unusual allenic bond, a 5,6-monoepoxide, and nine conjugated double bonds, which are key to its biological activities.^{[2][6]}

Stereochemistry

The stereochemistry of **fucoxanthinol** is complex due to the presence of multiple stereogenic centers and the specific geometry of its double bonds. The precise three-dimensional arrangement of atoms is crucial for its interaction with biological targets.

The absolute configuration of **fucoxanthinol** has been defined in its IUPAC name.^[7] The key stereocenters are located in the two terminal ring structures. The configuration of the double bonds in the polyene chain is all-trans (E).

IUPAC Name: (3E,5E,7E,9E,11E,13E,15E)-18-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]-1-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one.^[7]

This nomenclature precisely defines the spatial orientation of the substituents at each chiral carbon, which is essential for understanding its specific biological activity.

Physicochemical and Spectroscopic Data

The structural elucidation and quantification of **fucoxanthinol** rely on a combination of chromatographic and spectroscopic techniques. The following table summarizes key quantitative data for the molecule.

Property	Data	Reference
Molecular Formula	C ₄₀ H ₅₆ O ₅	[7]
Molecular Weight	616.9 g/mol	[7]
Exact Mass	616.41277488 Da	[7]
CAS Number	7176-02-5	[7]
IUPAC Name	(3E,5E,7E,9E,11E,13E,15E)-1 8-[(2R,4S)-2,4-dihydroxy-2,6,6- trimethylcyclohexylidene]-1- [(1S,4S,6R)-4-hydroxy-2,2,6- trimethyl-7- oxabicyclo[4.1.0]heptan-1- yl]-3,7,12,16- tetramethyloctadeca- 3,5,7,9,11,13,15,17-octaen-2- one	[7]
Mass Spectrometry (MS)	Key fragment ions are observed that correspond to losses of water and acetic acid from the parent fucoxanthin molecule during analysis. For fucoxanthin, characteristic ions include m/z 641 [M+H-H ₂ O] ⁺ and 581 [M+H-H ₂ O-AcOH] ⁺ . [8] Similar fragmentation patterns are expected for fucoxanthinol.	[8]

NMR Spectroscopy	<p>^1H and ^{13}C NMR are critical for structural confirmation. Complete assignments are achieved using 2D NMR techniques such as COSY, HSQC, and HMBC, which reveal the connectivity of protons and carbons.[9][10][11]</p>
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Experimental Protocols

Isolation and Purification of Fucoxanthinol

Fucoxanthinol is typically obtained through the hydrolysis of fucoxanthin extracted from natural sources.

Protocol: Extraction and Hydrolysis

- Extraction: Fucoxanthin is extracted from dried brown algae powder using organic solvents like ethanol or methanol, often under optimized conditions of temperature and time.[\[12\]](#)
- Hydrolysis: The crude fucoxanthin extract is then subjected to enzymatic or alkaline hydrolysis to remove the acetate group, yielding **fucoxanthinol**.
- Purification: The resulting **fucoxanthinol** is purified using chromatographic techniques.
 - Silica Gel Column Chromatography: Used for initial separation of **fucoxanthinol** from other pigments and lipids.[\[11\]](#)
 - High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is commonly used for final purification to obtain high-purity **fucoxanthinol**.[\[12\]](#)

Structural Elucidation

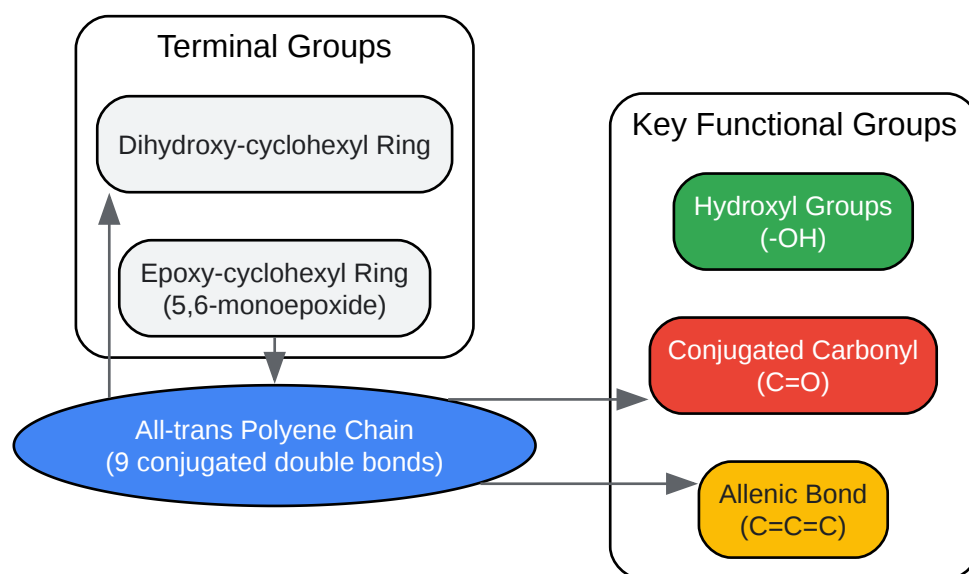
The definitive structure and stereochemistry of **fucoxanthinol** are determined using a suite of modern spectroscopic methods.

Protocol: Spectroscopic Analysis

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the purified compound.[13] Tandem MS (MS/MS) is employed to analyze fragmentation patterns, which provides clues about the structure.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1D NMR (^1H and ^{13}C): Provides information about the chemical environment of hydrogen and carbon atoms in the molecule.[9][11]
 - 2D NMR (COSY, HSQC, HMBC): These experiments are essential to establish the connectivity between atoms and definitively assign all signals, confirming the overall structure and relative stereochemistry.[9][10]
- Chiroptical Methods: Techniques like Circular Dichroism (CD) can be used to determine the absolute configuration of chiral centers by comparing experimental data with known standards or theoretical calculations.[14]

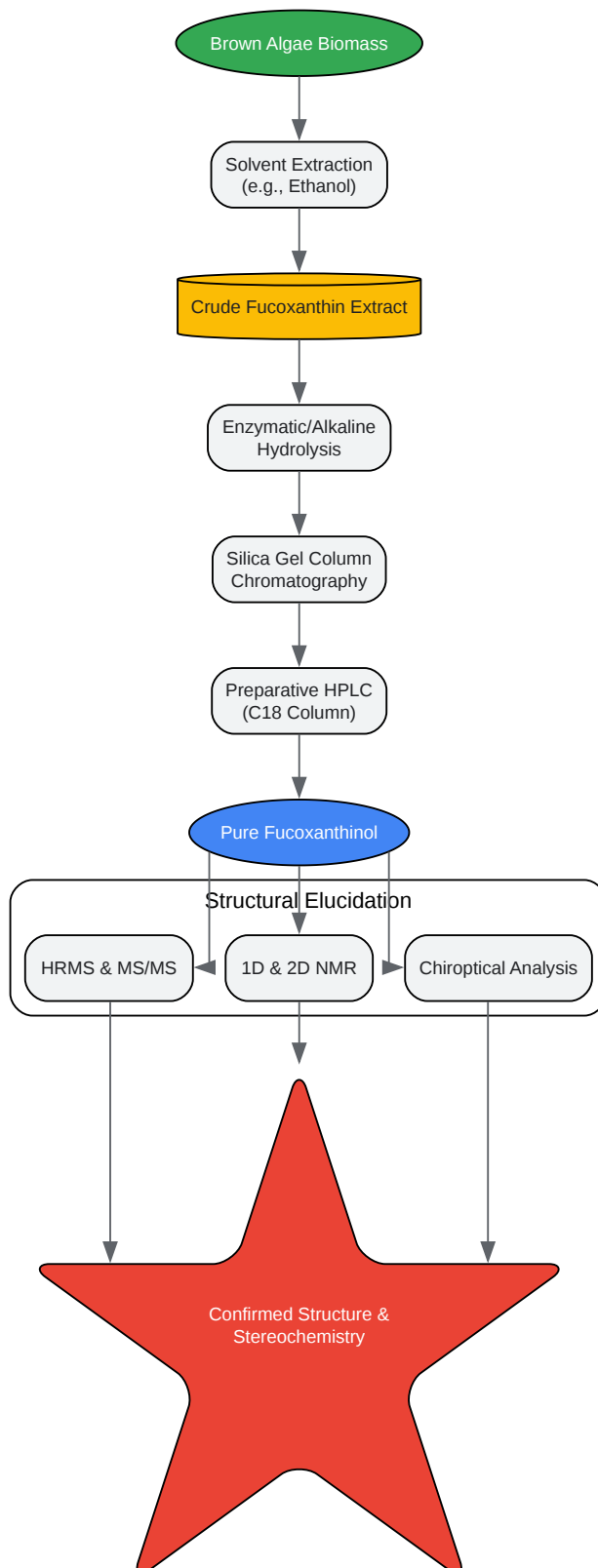
Visualizations

Logical Structure of Fucoxanthinol

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Caption: Logical diagram of **fucoxanthinol**'s core structure.

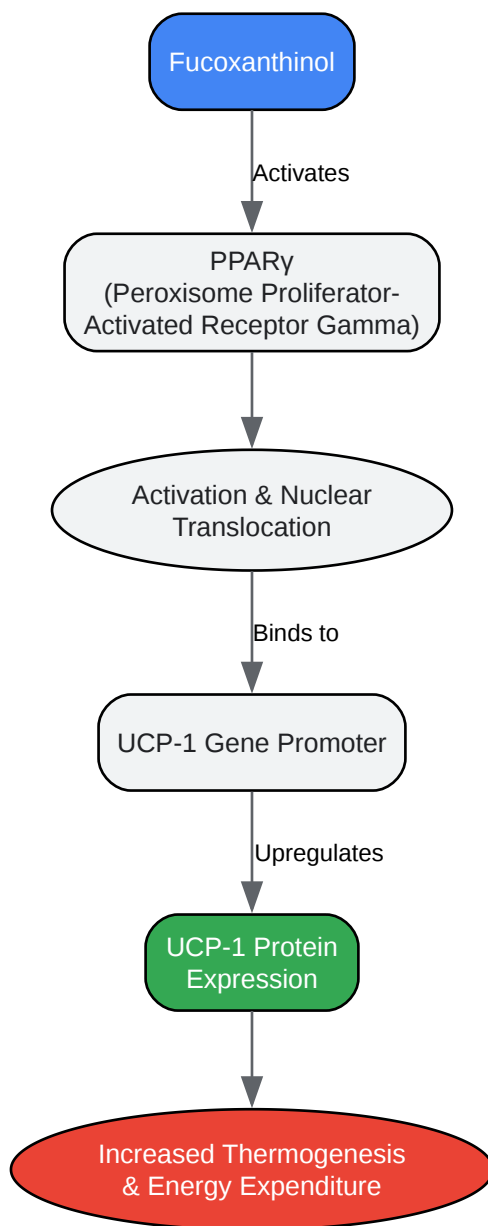
Experimental Workflow for Fucoxanthinol Analysis



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Caption: Workflow for **fucoxanthinol** isolation and identification.

Fucoxanthinol Regulation of PPAR γ Signaling Pathway

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Caption: **Fucoxanthinol**'s activation of the PPAR γ pathway.

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